![molecular formula C31H45NO3 B12634535 N-[3-(2,2-dimethyloxan-4-yl)-3-phenylpropyl]-4-methyl-3-(4-propan-2-yloxyphenyl)pentanamide](/img/structure/B12634535.png)
N-[3-(2,2-dimethyloxan-4-yl)-3-phenylpropyl]-4-methyl-3-(4-propan-2-yloxyphenyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(2,2-diméthyloxan-4-yl)-3-phénylpropyl]-4-méthyl-3-(4-propan-2-yloxyphényl)pentanamide est un composé organique complexe avec une structure unique qui combine divers groupes fonctionnels
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-[3-(2,2-diméthyloxan-4-yl)-3-phénylpropyl]-4-méthyl-3-(4-propan-2-yloxyphényl)pentanamide implique généralement plusieurs étapes, y compris la formation de composés intermédiaires. Le processus commence souvent par la préparation du cycle oxane, suivie de l'introduction du groupe phénylpropyle. Les étapes finales impliquent l'addition du groupe pentanamide et du groupe propan-2-yloxyphényl. Les conditions réactionnelles telles que la température, la pression et l'utilisation de catalyseurs sont soigneusement contrôlées pour garantir l'obtention du produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des procédés à flux continu. Ces méthodes sont conçues pour optimiser le rendement et la pureté tout en minimisant les déchets et la consommation d'énergie. L'utilisation de techniques analytiques avancées garantit la qualité et la constance du produit final.
Analyse Des Réactions Chimiques
Types de réactions
N-[3-(2,2-diméthyloxan-4-yl)-3-phénylpropyl]-4-méthyl-3-(4-propan-2-yloxyphényl)pentanamide peut subir diverses réactions chimiques, notamment:
Oxydation: Cette réaction implique l'addition d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction: Cette réaction implique l'addition d'hydrogène ou l'élimination d'oxygène, généralement en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution: Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent en utilisant des réactifs tels que les halogènes ou les nucléophiles.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les acides, les bases, les solvants et les catalyseurs. Les conditions réactionnelles telles que la température, la pression et le pH sont soigneusement contrôlées pour obtenir le résultat souhaité. Par exemple, les réactions d'oxydation peuvent nécessiter des températures élevées et la présence d'un catalyseur, tandis que les réactions de réduction peuvent être effectuées à des températures plus basses sous une atmosphère inerte.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du composé peut entraîner la formation d'acides carboxyliques ou de cétones, tandis que la réduction peut produire des alcools ou des amines. Les réactions de substitution peuvent produire une large gamme de dérivés avec différents groupes fonctionnels.
Applications de la recherche scientifique
N-[3-(2,2-diméthyloxan-4-yl)-3-phénylpropyl]-4-méthyl-3-(4-propan-2-yloxyphényl)pentanamide a plusieurs applications de recherche scientifique, notamment:
Chimie: Le composé est utilisé comme élément de base pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions chimiques.
Biologie: Il est utilisé dans les études des processus cellulaires et des interactions moléculaires, en particulier dans le contexte de la découverte et du développement de médicaments.
Médecine: Le composé a des applications thérapeutiques potentielles, notamment comme agent anti-inflammatoire ou anticancéreux.
Industrie: Il est utilisé dans la production de produits chimiques de spécialité, de polymères et de matériaux aux propriétés uniques.
Mécanisme d'action
Le mécanisme d'action de N-[3-(2,2-diméthyloxan-4-yl)-3-phénylpropyl]-4-méthyl-3-(4-propan-2-yloxyphényl)pentanamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des récepteurs ou à des enzymes, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans l'inflammation ou la progression du cancer, exerçant ainsi ses effets thérapeutiques.
Applications De Recherche Scientifique
N-[3-(2,2-dimethyloxan-4-yl)-3-phenylpropyl]-4-methyl-3-(4-propan-2-yloxyphenyl)pentanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in studies of cellular processes and molecular interactions, particularly in the context of drug discovery and development.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-[3-(2,2-dimethyloxan-4-yl)-3-phenylpropyl]-4-methyl-3-(4-propan-2-yloxyphenyl)pentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
N-[3-(2,2-diméthyloxan-4-yl)-3-phénylpropyl]-4-méthyl-3-(4-propan-2-yloxyphényl)pentanamide peut être comparé à d'autres composés similaires, tels que:
N-[3-(2,2-diméthyloxan-4-yl)-3-phénylpropyl]-4-méthyl-3-(4-méthoxyphényl)pentanamide: Ce composé a un groupe méthoxy au lieu d'un groupe propan-2-yloxy, ce qui peut affecter ses propriétés chimiques et son activité biologique.
N-[3-(2,2-diméthyloxan-4-yl)-3-phénylpropyl]-4-méthyl-3-(4-éthoxyphényl)pentanamide: Ce composé a un groupe éthoxy, ce qui peut également influencer sa réactivité et ses interactions avec les cibles moléculaires.
La singularité de N-[3-(2,2-diméthyloxan-4-yl)-3-phénylpropyl]-4-méthyl-3-(4-propan-2-yloxyphényl)pentanamide réside dans sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C31H45NO3 |
|---|---|
Poids moléculaire |
479.7 g/mol |
Nom IUPAC |
N-[3-(2,2-dimethyloxan-4-yl)-3-phenylpropyl]-4-methyl-3-(4-propan-2-yloxyphenyl)pentanamide |
InChI |
InChI=1S/C31H45NO3/c1-22(2)29(25-12-14-27(15-13-25)35-23(3)4)20-30(33)32-18-16-28(24-10-8-7-9-11-24)26-17-19-34-31(5,6)21-26/h7-15,22-23,26,28-29H,16-21H2,1-6H3,(H,32,33) |
Clé InChI |
XZKPBLMFKDUVKB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CC(=O)NCCC(C1CCOC(C1)(C)C)C2=CC=CC=C2)C3=CC=C(C=C3)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



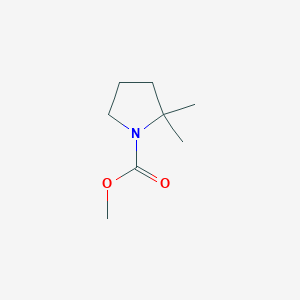
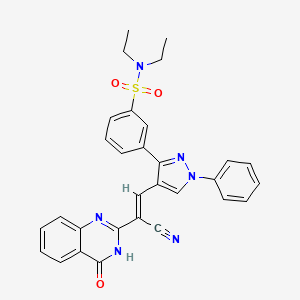
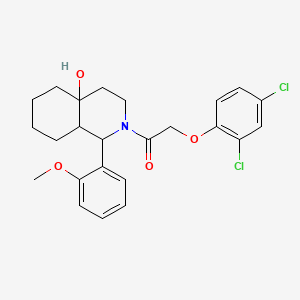
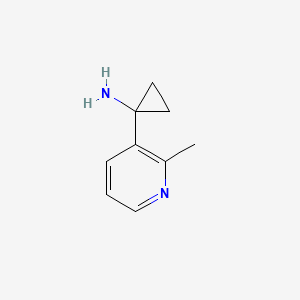
![2-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyrimidine-5-carbonitrile](/img/structure/B12634481.png)
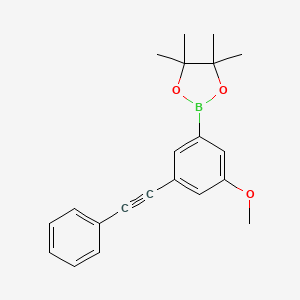

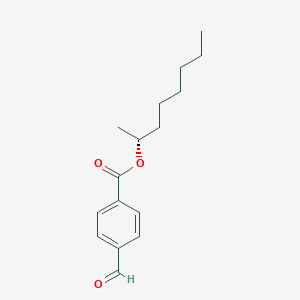

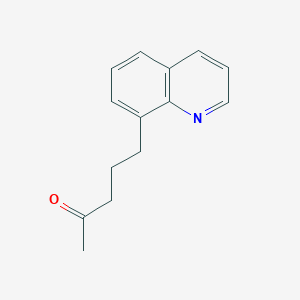
![(1R)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate](/img/structure/B12634524.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-, hydrazide](/img/structure/B12634527.png)
![1-(4-Bromo-benzyl)-3-(4-chloro-phenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium](/img/structure/B12634543.png)
